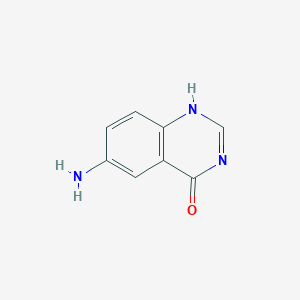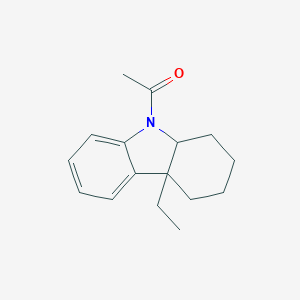
Diethylmethylvinylsilan
Übersicht
Beschreibung
Diethylmethylvinylsilane is an organosilicon compound with the molecular formula C7H16Si and a molecular weight of 128.29 g/mol . It is a colorless liquid known for its unique chemical properties and versatility in various applications. The compound is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to two ethyl groups and one methyl group.
Wissenschaftliche Forschungsanwendungen
Diethylmethylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a building block in the development of drug delivery systems and medical devices.
Wirkmechanismus
Target of Action
Diethylmethylvinylsilane is an organosilicon compound . It is thought to act as a Lewis acid catalyst , promoting a wide range of reactions . The primary targets of this compound are therefore the reactants in these reactions, which can vary widely depending on the specific reaction being catalyzed.
Mode of Action
As a Lewis acid catalyst, diethylmethylvinylsilane is believed to facilitate reactions by accepting an electron pair from a Lewis base, which is typically a reactant in the reaction . This interaction can help to stabilize transition states and lower the activation energy of the reaction, thereby increasing the rate of the reaction.
Biochemical Pathways
The specific biochemical pathways affected by diethylmethylvinylsilane can vary widely, as it is involved in a broad range of reactions due to its role as a Lewis acid catalyst . It plays a role in the synthesis of silicone compounds , which are involved in numerous biochemical pathways.
Result of Action
The result of diethylmethylvinylsilane’s action is the facilitation of a wide range of reactions. By acting as a Lewis acid catalyst, it can increase the rate of these reactions and enable them to occur under milder conditions than would otherwise be possible . In addition to its role in the synthesis of silicone compounds , it also functions as a lubricant and acts as a plasticizer .
Biochemische Analyse
Biochemical Properties
It is known to play a role in the synthesis of silicone compounds . It is thought to act as a Lewis acid catalyst, promoting a wide range of reactions
Molecular Mechanism
The precise molecular mechanism of action of Diethylmethylvinylsilane remains partly elusive . It is thought to act as a Lewis acid catalyst, promoting a wide range of reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylmethylvinylsilane can be synthesized through several methods, including hydrosilylation and Grignard reactions. One common method involves the reaction of vinylsilane with diethylmethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: In industrial settings, diethylmethylvinylsilane is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Diethylmethylvinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Saturated silanes: from reduction reactions.
Substituted silanes: from nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Diethoxy(methyl)vinylsilane: Similar in structure but contains ethoxy groups instead of ethyl groups.
Dimethylvinylsilane: Contains two methyl groups instead of ethyl groups.
Vinyltriethoxysilane: Contains three ethoxy groups attached to the silicon atom.
Uniqueness: Diethylmethylvinylsilane is unique due to its combination of ethyl, methyl, and vinyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and resistance to environmental factors .
Eigenschaften
IUPAC Name |
ethenyl-diethyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVNDESSHRPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171360 | |
| Record name | Diethylmethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-29-0 | |
| Record name | Diethylmethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylmethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)


![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)




![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)



![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
